REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:8](OS(C(F)(F)F)(=O)=O)=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:20].[I-:21].[Na+]>CN(C=O)C>[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:8]([I:21])=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:20] |f:1.2|
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Name
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4,6-Dichloro-7-trifluoromethylsulfonyloxyindan-1-one
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Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2CCC(C2=C(C(=C1)Cl)OS(=O)(=O)C(F)(F)F)=O
|
Name
|
|
Quantity
|
133.1 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ice water
|
Quantity
|
1 L
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Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The crystals were collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum oven at 50° C.
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
sublimed at 170°-190° C. at 0.05 mm
|
Type
|
CUSTOM
|
Details
|
to give 38.3 g
|
Type
|
CUSTOM
|
Details
|
of crude product which was recrystalized from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2CCC(C2=C(C(=C1)Cl)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |